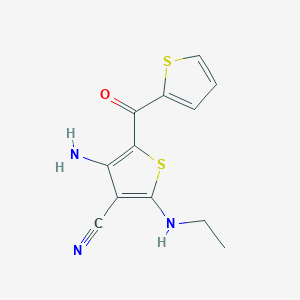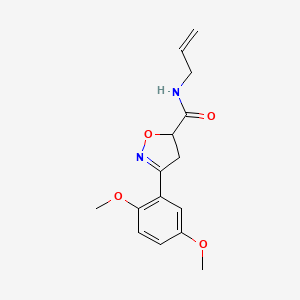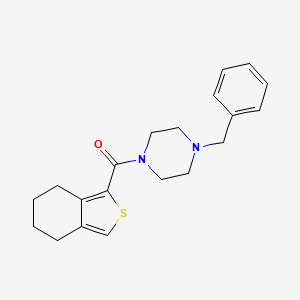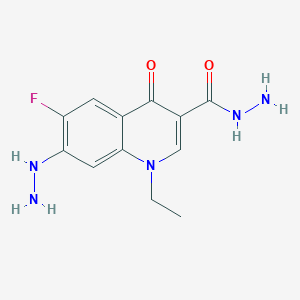![molecular formula C23H15N3O3 B5521334 2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one](/img/structure/B5521334.png)
2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring fused with a benzochromenone structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one typically involves multi-step organic reactions
Preparation of Benzochromenone Core: The benzochromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Pyrazole Ring: The pyrazole ring is introduced through the reaction of hydrazine derivatives with suitable diketones or aldehydes.
Introduction of Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the pyrazole derivative with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. Green chemistry principles, such as the use of non-toxic solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzochromenone and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure may find applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and its derivatives share structural similarities with the benzochromenone core.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone have similar pyrazole rings.
Uniqueness
2-{4-[(E)-(Hydroxyimino)methyl]-1-phenyl-1H-pyrazol-3-YL}-3H-benzo[F]chromen-3-one is unique due to the combination of the benzochromenone and pyrazole rings with the hydroxyimino functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[(E)-hydroxyiminomethyl]-1-phenylpyrazol-3-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c27-23-20(12-19-18-9-5-4-6-15(18)10-11-21(19)29-23)22-16(13-24-28)14-26(25-22)17-7-2-1-3-8-17/h1-14,28H/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBRCPKQWLVCV-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)
![4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B5521276.png)
![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)
![(NE)-N-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5521282.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5521296.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B5521303.png)
![2-{2-[phenyl(phenyldiazenyl)methylene]hydrazino}benzoic acid](/img/structure/B5521312.png)

![2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)



![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5521339.png)
